molecular formula C19H12N4S B6420318 5,11-diphenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene CAS No. 315709-44-5

5,11-diphenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

Cat. No.: B6420318
CAS No.: 315709-44-5
M. Wt: 328.4 g/mol
InChI Key: VKHVTFSQRIFFRJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of fused heterocyclic systems characterized by a tricyclic backbone incorporating sulfur (thia) and nitrogen (aza) atoms. The core structure consists of a dodeca-pentaene framework with fused tetrazole and pyrimidine-like rings.

Properties

IUPAC Name

5,11-diphenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4S/c1-3-7-13(8-4-1)16-11-15-18-22-21-17(14-9-5-2-6-10-14)23(18)12-20-19(15)24-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHVTFSQRIFFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN4C3=NN=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexaazatricyclo Derivatives

  • 12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene
    • Molecular Formula : C₁₉H₁₃ClN₆
    • Molecular Weight : 360.80 g/mol
    • Crystallographic Data : Orthorhombic system (space group P2₁2₁2₁), R factor = 0.035, wR = 0.096 .
    • Key Features :
  • Planar fused-ring system (mean deviation = 0.023 Å).
  • Substituent effects: Chlorophenyl and methyl groups induce torsional angles up to 54.38°, disrupting planarity.
  • Supramolecular interactions: C–H···π and π-π stacking stabilize chains along the a-axis .

  • 12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene

    • Molecular Formula : C₂₁H₁₆N₆O
    • Molecular Weight : 376.39 g/mol
    • Crystallographic Data : R factor = 0.041, wR = 0.142 .
    • Key Features :
  • Methoxy group increases electron density, altering intermolecular interactions.
  • Biological relevance: Fused tetrazolopyrimidines exhibit herbicidal and antimicrobial activities .

Thia- and Oxa-Substituted Analogs

  • 4-(10-Thia-3,5,6,8-tetrazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol Molecular Formula: C₁₇H₁₄N₄OS Molecular Weight: 322.40 g/mol Key Features:
  • Extended tetracyclic system with a phenolic substituent.
  • Potential hydrogen-bond donor (OH group) for supramolecular assembly .
  • 10-Methyl-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaene-4-carboxylic acid

    • Molecular Formula : C₁₃H₁₁N₂O₂S
    • Molecular Weight : 263.30 g/mol (calculated).
    • Key Features :
  • Structural similarity to bioactive thiazole derivatives .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Crystallographic R Factor Notable Interactions
5,11-Diphenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0²,⁶]dodeca-pentaene C₂₂H₁₆N₄S 368.45 (calculated) Phenyl (×2), Thia N/A Inferred π-π stacking
12-(4-Chlorophenyl)-7-methyl-hexaazatricyclo analog C₁₉H₁₃ClN₆ 360.80 Chlorophenyl, Methyl 0.035 C–H···π, π-π stacking
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo C₂₁H₁₆N₆O 376.39 Methoxyphenyl, Phenyl 0.041 Enhanced electron density
4-(10-Thia-tetrazatetracyclo)phenol C₁₇H₁₄N₄OS 322.40 Phenol, Thia N/A Hydrogen bonding (OH donor)

Research Findings and Implications

  • Electronic Effects : Replacement of nitrogen (aza) with sulfur (thia) in the tricyclic core reduces aromaticity but increases stability toward electrophilic substitution .
  • Substituent Impact : Chloro and methoxy groups on phenyl rings modulate solubility and crystal packing. For example, chlorophenyl derivatives exhibit stronger C–Cl···π interactions , whereas methoxy groups enhance solubility in polar solvents .
  • Biological Activity : Hexaazatricyclo derivatives with methyl/phenyl substituents show promise as herbicides, likely due to their planar structures interfering with enzyme active sites .

Q & A

Basic: What are the common synthetic routes for 5,11-diphenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0²⁶]dodeca-1(9),2,4,7,11-pentaene?

The synthesis typically involves multi-step protocols starting with the preparation of fused tetrazolopyrimidine cores via cyclocondensation reactions. For example, derivatives with similar frameworks (e.g., 12-(4-methoxyphenyl)-10-phenyl analogues) are synthesized by reacting thioamide precursors with nitrile intermediates under acidic conditions . Key steps include:

  • Cyclization : Controlled heating (80–120°C) in anhydrous solvents (e.g., DMF or THF) with catalytic acid.
  • Functionalization : Introduction of phenyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.

Table 1 : Example reaction conditions for analogous compounds:

StepReagents/ConditionsYield (%)Reference
CyclizationDMF, HCl, 100°C, 12h65–75
CouplingPd(PPh₃)₄, K₂CO₃, DME50–60

Advanced: How can crystallographic data discrepancies in this compound be resolved during refinement?

Discrepancies often arise from disordered atoms or twinning. Using SHELXL (for small-molecule refinement) and SADABS (for absorption corrections) is critical . Methodological considerations:

  • Disorder Modeling : Split positions for disordered moieties (e.g., phenyl rings) with occupancy refinement.
  • Twinning : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning.
  • Validation : Cross-check using R1/wR2 convergence and Hirshfeld surface analysis (e.g., CrystalExplorer).

Example : In a related tricyclic structure, C–H···π and π–π interactions caused anisotropic displacement parameters; these were resolved using restraints on thermal parameters (ADPs) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and nitrogen/sulfur connectivity .
  • MS : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 342.36 for C₁₉H₁₄N₆O) .
  • IR : Peaks at 1650–1700 cm⁻¹ (C=N/C=S stretching) and 3050–3100 cm⁻¹ (aromatic C–H) .

Advanced: How does the π-conjugated framework influence electronic properties in optoelectronic applications?

The fused tetraazatricyclic core enables extended π-conjugation, leading to:

  • Reduced HOMO-LUMO gaps (~2.5–3.0 eV via DFT calculations), suitable for organic semiconductors .
  • Solvatochromism : Bathochromic shifts in polar solvents (e.g., λmax = 380 nm in DMSO vs. 360 nm in hexane) due to charge-transfer transitions .
    Methodological Note : Use TD-DFT (B3LYP/6-31G*) with solvent models (PCM) to correlate experimental UV-Vis data .

Basic: What are the crystallographic parameters for this compound?

Table 2 : Crystallographic data for a structurally similar analogue :

ParameterValue
Crystal systemOrthorhombic
Space groupPna2₁
a (Å)9.3537
b (Å)23.6045
c (Å)7.1543
Volume (ų)1579.6
Z4
R1/wR20.041/0.142

Advanced: How to design biological activity assays for this compound?

  • Target Selection : Prioritize enzymes (e.g., kinases) or receptors (e.g., GPCRs) based on structural similarity to bioactive imidazoles .
  • Assay Protocol :
    • In vitro inhibition : IC50 determination via fluorescence polarization (e.g., EGFR kinase assay).
    • Cellular toxicity : MTT assay (48h exposure, IC50 ~10–50 µM observed in analogous compounds) .
  • Data Validation : Use positive controls (e.g., staurosporine) and triplicate measurements to address variability .

Basic: What computational methods predict the compound’s reactivity?

  • DFT : Optimize geometry (B3LYP/6-311++G**) to identify electrophilic/nucleophilic sites (e.g., sulfur atoms in thia rings) .
  • Molecular Dynamics : Simulate solvation effects (e.g., in water/DMSO) to assess stability .

Advanced: How to address low yields in the final cyclization step?

  • Optimization Strategies :
    • Catalysis : Switch from HCl to Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
    • Microwave Assistance : Reduce reaction time (2h vs. 12h) and improve yield by 15–20% .
    • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .

Basic: What safety protocols are recommended for handling this compound?

  • Toxicity : Limited data; assume acute toxicity (LD50 < 500 mg/kg) based on structurally related thiazenes .
  • Handling : Use PPE (gloves, goggles), fume hoods, and avoid inhalation/contact.

Advanced: How to resolve conflicting NMR/X-ray data for tautomeric forms?

  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., −40°C to 25°C) to detect tautomer equilibria (e.g., thione ↔ thiol) .
  • X-Ray vs. DFT : Compare experimental bond lengths (e.g., C–S = 1.68 Å) with DFT-optimized tautomers to assign dominant forms .

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